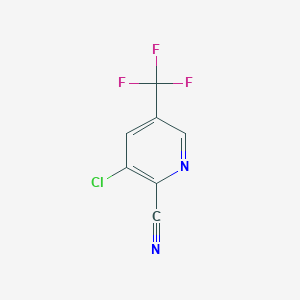

3-Chloro-5-(trifluoromethyl)pyridine-2-carbonitrile

Description

The exact mass of the compound 3-Chloro-5-(trifluoromethyl)pyridine-2-carbonitrile is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 3-Chloro-5-(trifluoromethyl)pyridine-2-carbonitrile suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-Chloro-5-(trifluoromethyl)pyridine-2-carbonitrile including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

3-chloro-5-(trifluoromethyl)pyridine-2-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H2ClF3N2/c8-5-1-4(7(9,10)11)3-13-6(5)2-12/h1,3H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FUPKVFJSGNZICR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=NC(=C1Cl)C#N)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H2ClF3N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10363032 | |

| Record name | 3-Chloro-5-(trifluoromethyl)pyridine-2-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10363032 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

206.55 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

80194-70-3 | |

| Record name | 3-Chloro-5-(trifluoromethyl)-2-pyridinecarbonitrile | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=80194-70-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Chloro-5-(trifluoromethyl)pyridine-2-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10363032 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-chloro-5-(trifluoromethyl)pyridine-2-carbonitrile | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Physical Properties of 3-Chloro-5-(trifluoromethyl)pyridine-2-carbonitrile

For Researchers, Scientists, and Drug Development Professionals

Introduction: A Versatile Building Block in Modern Chemistry

3-Chloro-5-(trifluoromethyl)pyridine-2-carbonitrile, registered under CAS Number 80194-70-3, is a highly functionalized heterocyclic compound of significant interest in the fields of medicinal chemistry and agrochemical synthesis. Its unique substitution pattern, featuring a chlorine atom, a trifluoromethyl group, and a nitrile moiety on the pyridine scaffold, imparts a distinct electronic and steric profile. This makes it a valuable intermediate for the synthesis of a diverse range of more complex molecules. The trifluoromethyl group, in particular, is a well-established bioisostere for various functional groups, often enhancing metabolic stability, lipophilicity, and binding affinity of drug candidates. This guide provides a comprehensive overview of the known physical properties of this compound, outlines standardized experimental protocols for their determination, and offers insights into its structural and spectroscopic characteristics.

Core Physical and Chemical Properties

The physical state of 3-Chloro-5-(trifluoromethyl)pyridine-2-carbonitrile is typically a liquid or a low-melting solid at room temperature. A summary of its key physical properties, compiled from various chemical supplier databases, is presented below. It is important to note that these values are often provided without detailed experimental validation in peer-reviewed literature and should be treated as representative.

| Property | Value | Source(s) |

| Molecular Formula | C₇H₂ClF₃N₂ | |

| Molecular Weight | 206.55 g/mol | |

| Appearance | Liquid | [1] |

| Boiling Point | 108-110 °C at 30 Torr | Sigma-Aldrich |

| Density | 1.51 ± 0.1 g/cm³ (Predicted) | Chem-Impex |

| Flash Point | 105.2 °C | Sigma-Aldrich |

| Storage Temperature | Room Temperature or 2-8°C under inert gas | [1], ChemicalBook |

Experimental Protocols for Property Determination

The following sections detail standardized, yet generalized, experimental procedures for determining the key physical properties of 3-Chloro-5-(trifluoromethyl)pyridine-2-carbonitrile. These protocols are based on established laboratory techniques for organic compounds.

Boiling Point Determination (Micro Method)

The determination of the boiling point is crucial for purification by distillation and for characterizing the substance's volatility. A common micro-method is the Thiele tube method, which requires a minimal amount of sample.

Causality Behind Experimental Choices: The inverted capillary tube traps a small amount of air. As the sample is heated, this air, along with the vapor of the liquid, expands and escapes, forming a stream of bubbles. At the boiling point, the vapor pressure of the liquid equals the atmospheric pressure. Upon cooling, the vapor pressure drops, and the atmospheric pressure forces the liquid back into the capillary tube. This precise point indicates the boiling point.

Step-by-Step Methodology:

-

A small sample (approximately 0.5 mL) of 3-Chloro-5-(trifluoromethyl)pyridine-2-carbonitrile is placed in a small test tube.

-

A capillary tube, sealed at one end, is placed inverted into the test tube.

-

The test tube is attached to a thermometer and immersed in a Thiele tube containing a high-boiling point liquid (e.g., mineral oil).

-

The Thiele tube is gently heated, and the temperature is monitored.

-

The temperature at which a rapid and continuous stream of bubbles emerges from the capillary tube is noted.

-

The heat source is removed, and the liquid is allowed to cool.

-

The temperature at which the liquid just begins to enter the capillary tube is recorded as the boiling point.[2][3]

Caption: Workflow for Boiling Point Determination.

Solubility Assessment

Understanding the solubility profile is critical for selecting appropriate solvents for reactions, purification, and formulation. A systematic approach is employed to classify the compound's solubility.

Causality Behind Experimental Choices: The solubility of an organic compound is governed by the principle of "like dissolves like." Polar solvents tend to dissolve polar solutes, and nonpolar solvents dissolve nonpolar solutes. The presence of functional groups capable of hydrogen bonding or reacting with acidic or basic solutions can significantly influence solubility.

Step-by-Step Methodology:

-

Water Solubility: A small amount of the compound (approx. 10-20 mg) is added to 1 mL of deionized water in a test tube. The mixture is agitated and observed for dissolution.

-

Ether Solubility: If soluble in water, the test is repeated with a nonpolar solvent like diethyl ether.

-

Aqueous Acid/Base Solubility: If insoluble in water, its solubility is tested in 5% aqueous solutions of HCl, NaOH, and NaHCO₃.[4][5]

-

Solubility in 5% HCl suggests the presence of a basic functional group (the pyridine nitrogen).

-

Solubility in 5% NaOH would indicate an acidic proton.

-

Solubility in the weaker base, 5% NaHCO₃, would point to a more strongly acidic proton.

-

Given the structure of 3-Chloro-5-(trifluoromethyl)pyridine-2-carbonitrile, it is expected to have low solubility in water due to its relatively nonpolar nature, but it should exhibit some solubility in dilute acids due to the basicity of the pyridine nitrogen. It is anticipated to be soluble in a range of common organic solvents.

Caption: Logical Flow for Solubility Classification.

Spectroscopic and Structural Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to be simple, showing two signals in the aromatic region, corresponding to the two protons on the pyridine ring. These would appear as doublets due to coupling with each other. The chemical shifts would be downfield, influenced by the electron-withdrawing effects of the chloro, trifluoromethyl, and nitrile groups.

-

¹³C NMR: The carbon NMR spectrum will show seven distinct signals. The carbon of the nitrile group (C≡N) will appear in the characteristic range of 115-125 ppm. The carbon of the trifluoromethyl group will be observed as a quartet due to coupling with the three fluorine atoms. The remaining five carbons of the pyridine ring will have chemical shifts influenced by their substituents.

-

¹⁹F NMR: The fluorine NMR spectrum is expected to show a single sharp singlet, as all three fluorine atoms of the trifluoromethyl group are chemically equivalent.

Infrared (IR) Spectroscopy

The IR spectrum will provide key information about the functional groups present.

-

A sharp, medium-intensity peak is expected around 2230-2210 cm⁻¹ for the C≡N stretch of the nitrile group.[6]

-

Strong absorptions in the 1350-1120 cm⁻¹ region will be characteristic of the C-F stretching vibrations of the trifluoromethyl group.

-

Aromatic C-H stretching vibrations will be observed above 3000 cm⁻¹.

-

Aromatic C=C and C=N stretching vibrations will appear in the 1600-1400 cm⁻¹ region.[7][8]

Mass Spectrometry (MS)

Electron ionization mass spectrometry (EI-MS) would be expected to show a prominent molecular ion peak (M⁺). Due to the presence of a chlorine atom, a characteristic M+2 peak with an intensity of approximately one-third of the M⁺ peak will be observed, arising from the natural abundance of the ³⁷Cl isotope.[9][10] Fragmentation patterns would likely involve the loss of the nitrile group, the trifluoromethyl group, and the chlorine atom.

Safety and Handling

3-Chloro-5-(trifluoromethyl)pyridine-2-carbonitrile is classified as harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation.[11]

Precautionary Measures:

-

Work in a well-ventilated fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

-

Avoid inhalation of vapors and contact with skin and eyes.

-

Store in a cool, dry place away from incompatible materials.

Conclusion

3-Chloro-5-(trifluoromethyl)pyridine-2-carbonitrile is a key chemical intermediate with a rich array of physical and chemical properties that make it valuable for synthetic applications. This guide has provided a detailed overview of its known physical constants, standardized protocols for their determination, and an expert analysis of its expected spectroscopic features. A thorough understanding of these properties is essential for the safe and effective use of this compound in research and development.

References

-

Solubility test for Organic Compounds. (2024, September 24). Retrieved from [Link]

-

PubChem. (n.d.). 3-Chloro-5-(trifluoromethyl)pyridine-2-carbonitrile. National Center for Biotechnology Information. Retrieved from [Link]

-

Procedure For Determining Solubility of Organic Compounds. (n.d.). Scribd. Retrieved from [Link]

-

Capot Chemical Co., Ltd. (n.d.). Specifications of 3-chloro-5-(trifluoromethyl)picolinonitrile. Retrieved from [Link]

-

PubChem. (n.d.). 3-Chloro-5-(trifluoromethyl)pyridine-2-carboxylic acid. National Center for Biotechnology Information. Retrieved from [Link]

-

Patentscope. (n.d.). [Search results for FUPKVFJSGNZICR-UHFFFAOYSA-N]. World Intellectual Property Organization. Retrieved from [Link]

- Zhang, L., et al. (2014). Synthesis, Characterization and Crystal Structure of 2,3,6-Trichloro-5-(trichloromethyl)pyridine. Asian Journal of Chemistry, 26(1), 110-112.

- Kim, S., et al. (2020). Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. Journal of Pesticide Science, 45(3), 136-146.

-

Nazare, V. (n.d.). Determination of Boiling Point (B.P). Retrieved from [Link]

-

Nichols, L. (2022, May 5). 6.2B: Step-by-Step Procedures for Boiling Point Determination. Chemistry LibreTexts. Retrieved from [Link]

-

Determination of melting and boiling points. (n.d.). Retrieved from [Link]

-

Micro-boiling point measurement. (n.d.). Retrieved from [Link]

-

Micro Boiling Point Determination. (n.d.). Chymist.com. Retrieved from [Link]

-

NIST. (n.d.). 2-Pyridinecarbonitrile. NIST Chemistry WebBook. Retrieved from [Link]

-

PubChem. (n.d.). 3-Chloro-5-(trifluoromethyl)pyridine-2-carbonitrile. National Center for Biotechnology Information. Retrieved from [Link]

-

Organic Compounds Containing Halogen Atoms. (2023, August 29). Chemistry LibreTexts. Retrieved from [Link]

-

What does a "Pyridine- FTIR analysis" can tell me?. (2014, January 26). ResearchGate. Retrieved from [Link]

-

Recognizing α-, β- or γ-substitution in pyridines by mass spectrometry. (2025, August 6). ResearchGate. Retrieved from [Link]

-

How can you identify the presence of halogens using mass spectrometry?. (n.d.). TutorChase. Retrieved from [Link]

-

The M+2 peak in mass spectra. (n.d.). Chemguide. Retrieved from [Link]

-

Results from FTIR analysis of pyridine adsorption and NH 3 -TPD measurements. (n.d.). ResearchGate. Retrieved from [Link]

-

FTIR spectrum for Pyridine. (n.d.). ResearchGate. Retrieved from [Link]

Sources

- 1. 4-(Trifluoromethyl)pyridine(3796-24-5) 1H NMR spectrum [chemicalbook.com]

- 2. vijaynazare.weebly.com [vijaynazare.weebly.com]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 5. scribd.com [scribd.com]

- 6. 2-Pyridinecarbonitrile [webbook.nist.gov]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. tutorchase.com [tutorchase.com]

- 11. 3-Chloro-5-(trifluoromethyl)pyridine-2-carbonitrile | C7H2ClF3N2 | CID 1473374 - PubChem [pubchem.ncbi.nlm.nih.gov]

3-Chloro-5-(trifluoromethyl)pyridine-2-carbonitrile chemical structure

An In-depth Technical Guide to 3-Chloro-5-(trifluoromethyl)pyridine-2-carbonitrile: Synthesis, Characterization, and Applications

Executive Summary: 3-Chloro-5-(trifluoromethyl)pyridine-2-carbonitrile is a highly functionalized pyridine derivative of significant interest to the agrochemical and pharmaceutical industries. Its unique substitution pattern, featuring a trifluoromethyl group, a chloro group, and a nitrile moiety, makes it a versatile and crucial building block for the synthesis of complex active ingredients. This guide provides a comprehensive overview of its chemical properties, detailed synthesis protocols, key downstream reactions, and critical safety information, tailored for researchers and professionals in chemical development.

Core Compound Profile: Structure and Properties

3-Chloro-5-(trifluoromethyl)pyridine-2-carbonitrile, with CAS Number 80194-70-3, is a cornerstone intermediate.[1] The strategic placement of its functional groups dictates its reactivity and utility. The electron-withdrawing nature of the trifluoromethyl and nitrile groups activates the pyridine ring, influencing its role in various synthetic transformations.

Caption: Chemical structure of 3-chloro-5-(trifluoromethyl)pyridine-2-carbonitrile.

Physicochemical Data Summary

For ease of reference, the key properties of this compound are summarized below.

| Property | Value | Source(s) |

| IUPAC Name | 3-chloro-5-(trifluoromethyl)pyridine-2-carbonitrile | [1] |

| CAS Number | 80194-70-3 | [1] |

| Molecular Formula | C₇H₂ClF₃N₂ | [1] |

| Molecular Weight | 206.55 g/mol | [1] |

| Appearance | Liquid | |

| Boiling Point | 250.4 °C at 760 mmHg | |

| SMILES | C1=C(C=NC(=C1Cl)C#N)C(F)(F)F | [1] |

| InChIKey | FUPKVFJSGNZICR-UHFFFAOYSA-N | [1] |

Synthesis and Manufacturing Insights

The industrial synthesis of 3-chloro-5-(trifluoromethyl)pyridine-2-carbonitrile predominantly relies on the nucleophilic substitution of a suitable precursor, typically 2,3-dichloro-5-(trifluoromethyl)pyridine.[2][3] The choice of reagents and conditions is critical for achieving high yield and purity while maintaining process safety and cost-effectiveness.

Caption: General workflow for the synthesis of the target compound.

Detailed Experimental Protocol: Cyanation of 2,3-Dichloro-5-(trifluoromethyl)pyridine

This protocol is adapted from established synthetic routes and is designed to be self-validating through characterization of the final product.[2]

Causality Behind Choices:

-

Starting Material: 2,3-Dichloro-5-(trifluoromethyl)pyridine is an ideal precursor. The chlorine at the 2-position is more susceptible to nucleophilic aromatic substitution than the one at the 3-position due to the activating effect of the ring nitrogen.

-

Catalyst: 4-(Dimethylamino)pyridine (DMAP) serves as a potent nucleophilic catalyst. It initially displaces the chloride to form a highly reactive pyridinium intermediate, which is then readily attacked by the cyanide anion. This catalytic cycle significantly accelerates the reaction compared to the direct, uncatalyzed cyanation.

-

Cyanide Source: Sodium cyanide (NaCN) is a common and effective source of the cyanide nucleophile.

-

Solvent & Temperature: Propionitrile is used as a polar aprotic solvent capable of dissolving the reagents and withstanding the reflux temperatures required to provide sufficient activation energy for the substitution reaction.

Step-by-Step Methodology:

-

Reaction Setup: In a multi-neck round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine 2,3-dichloro-5-(trifluoromethyl)pyridine (1.0 eq) and 4-(dimethylamino)pyridine (1.05 eq) in propionitrile (approx. 11.5 mL per gram of starting material).

-

Thermal Reaction: Heat the mixture to reflux and maintain vigorous stirring overnight. The reaction progress can be monitored by TLC or GC-MS.

-

Quenching: After completion, cool the reaction mixture to ambient temperature. In a well-ventilated fume hood, carefully add a solution of sodium cyanide (1.5 eq) in water (approx. 3.7 mL per gram of NaCN).

-

Second Reaction Phase: Stir the resulting biphasic mixture for approximately 5 hours at ambient temperature to ensure complete cyanation.

-

Workup and Extraction: Dilute the reaction mixture with water. Transfer the mixture to a separatory funnel and separate the organic phase.

-

Washing: Wash the isolated organic phase sequentially with water and 2M HCl to remove residual DMAP and other water-soluble impurities.

-

Isolation: Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

-

Purification: The resulting liquid can be further purified by vacuum distillation to obtain 3-chloro-5-(trifluoromethyl)pyridine-2-carbonitrile in high purity.[4]

Key Downstream Reactions: Gateway to Agrochemicals

The synthetic value of 3-chloro-5-(trifluoromethyl)pyridine-2-carbonitrile lies in the reactivity of its nitrile group. A prime example is its reduction to a primary amine, a critical step in the synthesis of fungicides like fluopicolide.[5]

Caption: Catalytic hydrogenation of the nitrile to form a key amine intermediate.

Experimental Protocol: Catalytic Hydrogenation of the Nitrile Group

This protocol outlines the reduction of the nitrile to form 2-aminomethyl-3-chloro-5-trifluoromethylpyridine acetate.[5]

Causality Behind Choices:

-

Catalyst: Raney nickel is a highly effective and widely used catalyst for the hydrogenation of nitriles due to its high surface area and activity.

-

Hydrogen Source: Pressurized hydrogen gas is the reducing agent. A low-pressure setup is often sufficient and safer for lab-scale synthesis.

-

Solvent: Acetic acid serves as the solvent and also reacts with the resulting primary amine to form the acetate salt. This in-situ salt formation can prevent side reactions and often results in a stable, crystalline product that is easier to isolate and purify.

Step-by-Step Methodology:

-

Reactor Charging: To a hydrogenation reactor (e.g., a Parr shaker), add 3-chloro-5-(trifluoromethyl)pyridine-2-carbonitrile (1.0 eq) and acetic acid as the solvent.

-

Catalyst Addition: Carefully add Raney nickel catalyst (typically 5-20% by weight of the substrate) to the solution.

-

Hydrogenation: Seal the reactor, purge with nitrogen, and then pressurize with hydrogen gas to the desired low pressure (e.g., 50-100 psi).

-

Reaction: Heat the mixture to a temperature between 50-120 °C while agitating to ensure efficient mixing of the three phases (solid catalyst, liquid solution, hydrogen gas).

-

Monitoring: Monitor the reaction by observing the drop in hydrogen pressure.

-

Workup: Once the reaction is complete, cool the reactor, vent the excess hydrogen, and purge with nitrogen.

-

Isolation: Filter the reaction mixture through a pad of celite to carefully remove the pyrophoric Raney nickel catalyst.

-

Purification: Concentrate the filtrate under reduced pressure to crystallize the 2-aminomethyl-3-chloro-5-trifluoromethylpyridine acetate product.

Analytical Characterization and Quality Control

To ensure the identity and purity of the synthesized 3-chloro-5-(trifluoromethyl)pyridine-2-carbonitrile, a suite of analytical techniques is employed. This validation is a cornerstone of trustworthy and reproducible science.

| Technique | Expected Observations / Purpose |

| ¹H NMR | Analysis of the aromatic region should show two distinct signals corresponding to the two protons on the pyridine ring, with coupling patterns confirming their positions. |

| ¹⁹F NMR | A singlet peak is expected, confirming the presence of the -CF₃ group. |

| ¹³C NMR | The spectrum will show seven distinct carbon signals, including the characteristic signal for the nitrile carbon (C≡N) typically found around 115-120 ppm and the carbon attached to the CF₃ group, which will appear as a quartet due to C-F coupling. |

| FT-IR | A strong, sharp absorption band around 2230-2240 cm⁻¹ is a definitive indicator of the nitrile (C≡N) stretching vibration. |

| GC-MS | Provides purity information via gas chromatography and confirms the molecular weight via the mass spectrum, which should show a molecular ion peak (M⁺) corresponding to 206.55 g/mol . |

| HPLC | Used to determine the purity of the final product with high accuracy, often employing a UV detector. |

Safety, Handling, and Storage

Proper handling of 3-chloro-5-(trifluoromethyl)pyridine-2-carbonitrile is essential due to its hazardous properties.

GHS Hazard Information

| Hazard Class | Code | Statement | Source(s) |

| Acute Toxicity, Oral | H302 | Harmful if swallowed | [1][6] |

| Skin Irritation | H315 | Causes skin irritation | [1][6] |

| Eye Irritation | H319 | Causes serious eye irritation | [1][6] |

| STOT - Single Exposure | H335 | May cause respiratory irritation | [1][6] |

Personal Protective Equipment (PPE) and Handling:

-

Engineering Controls: Always handle this chemical in a well-ventilated laboratory fume hood.[6][7]

-

Eye/Face Protection: Wear tightly fitting safety goggles and/or a face shield.[6]

-

Skin Protection: Wear chemically resistant gloves (e.g., nitrile) and a lab coat. Avoid all personal contact.[7]

-

Respiratory Protection: If ventilation is inadequate or if mists/vapors are generated, use a NIOSH-approved respirator with appropriate cartridges.[6][8]

Storage:

-

Store in a well-ventilated place, keeping the container tightly closed.[6]

-

Store at room temperature.

-

Avoid contact with incompatible materials such as strong oxidizing agents, strong acids, and strong bases.[9]

Emergency Procedures:

-

Skin Contact: Immediately wash off with soap and plenty of water. If irritation persists, seek medical attention.[8]

-

Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek immediate medical attention.[10]

-

Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. Seek medical attention.[8][10]

-

Ingestion: Rinse mouth. Do NOT induce vomiting. Seek immediate medical help.[6][10]

References

-

PubChem. 3-Chloro-5-(trifluoromethyl)pyridine-2-carbonitrile. [Link]

-

Capot Chemical. MSDS of 3-Chloro-5-fluoro-pyridine-2-carbonitrile. [Link]

-

PubChem. 3-Chloro-5-(trifluoromethyl)pyridine-2-carboxylic acid. [Link]

- Google Patents.

- Google Patents. EP0078410A2 - Process for producing 3-chloro-5-trifluoromethylpyridines.

-

PubMed Central. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. [Link]

-

ChemBK. 2-Cyano-3-chloro-5-(trifluoromethyl)-pyridine. [Link]

- Google Patents. CN107286087B - Synthetic method of 2-cyano-3-chloro-5-trifluoromethylpyridine.

- Google Patents.

-

NINGBO INNO PHARMCHEM CO.,LTD. The Indispensable Role of 2-Chloro-3-nitro-5-(trifluoromethyl)pyridine in Modern Pharmaceutical Synthesis. [Link]

Sources

- 1. 3-Chloro-5-(trifluoromethyl)pyridine-2-carbonitrile | C7H2ClF3N2 | CID 1473374 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 2-Cyano-3-chloro-5-(trifluoromethyl)-pyridine synthesis - chemicalbook [chemicalbook.com]

- 3. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]

- 4. CN106349159A - 3-chloro-2-cyano-5-trifluoromethyl pyridine preparation method - Google Patents [patents.google.com]

- 5. CN111138351A - Synthetic method of 2-aminomethyl-3-chloro-5-trifluoromethylpyridine acetate - Google Patents [patents.google.com]

- 6. echemi.com [echemi.com]

- 7. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 8. capotchem.cn [capotchem.cn]

- 9. chembk.com [chembk.com]

- 10. fishersci.com [fishersci.com]

An In-depth Technical Guide to 3-Chloro-5-(trifluoromethyl)pyridine-2-carbonitrile

For Researchers, Scientists, and Drug Development Professionals

Abstract

This guide provides a comprehensive technical overview of 3-Chloro-5-(trifluoromethyl)pyridine-2-carbonitrile, a pivotal building block in modern synthetic chemistry. Its unique trifluoromethylpyridine structure makes it an invaluable intermediate in the development of novel agrochemicals and pharmaceuticals.[1][2] This document consolidates critical information regarding its physicochemical properties, synthesis methodologies, key applications, and essential safety protocols. The aim is to equip researchers and drug development professionals with the foundational knowledge required to effectively and safely utilize this versatile compound in their work.

Core Compound Profile and Physicochemical Properties

3-Chloro-5-(trifluoromethyl)pyridine-2-carbonitrile is a halogenated pyridine derivative distinguished by the presence of a trifluoromethyl group, a feature known to enhance the metabolic stability and lipophilicity of parent molecules in drug design.[1] Its molecular structure combines the reactivity of a nitrile group with the specific electronic properties of the substituted pyridine ring, making it a versatile precursor for a range of complex chemical entities.

Key identifiers and properties are summarized below for quick reference.

| Property | Value | Source(s) |

| Molecular Weight | 206.55 g/mol | [3][4] |

| Molecular Formula | C₇H₂ClF₃N₂ | [3][4] |

| CAS Number | 80194-70-3 | [4][5] |

| IUPAC Name | 3-chloro-5-(trifluoromethyl)pyridine-2-carbonitrile | [4] |

| Physical Form | Reported as both a solid and a liquid | [3][5] |

| Boiling Point | 250.4 °C at 760 mmHg; 108-110 °C at 30 Torr | [5][6] |

| Flash Point | 105.2 °C | [5] |

| Solubility | Low in water | [3] |

Note on Physical Form: The discrepancy in the reported physical state (solid vs. liquid) may be attributed to the purity of the substance or ambient temperature, as its melting point may be close to room temperature. Researchers should verify the state of their specific batch upon receipt.

Synthesis Methodology: A Pathway to a Key Intermediate

The primary industrial and laboratory synthesis of 3-Chloro-5-(trifluoromethyl)pyridine-2-carbonitrile involves the nucleophilic substitution of a chlorine atom on a precursor molecule with a cyanide group. The most common starting material for this transformation is 2,3-dichloro-5-(trifluoromethyl)pyridine.[7][8]

Reaction Principle: Cyanation of Dichloropyridine

The synthesis hinges on the selective replacement of the chlorine atom at the 2-position of the pyridine ring. This position is activated towards nucleophilic attack by the electron-withdrawing nature of the adjacent nitrogen atom and the trifluoromethyl group. The reaction is typically facilitated by a cyanide salt, such as sodium cyanide (NaCN), and may be enhanced by a catalyst or activating agent.

A generalized reaction scheme is as follows:

Several patented methods describe variations in solvents, catalysts, and reaction conditions to optimize yield and purity.[9][10]

Visualized Synthesis Workflow

The following diagram illustrates a typical workflow for the synthesis and purification of the target compound.

Caption: Workflow for the synthesis of the target nitrile.

Detailed Experimental Protocol

This protocol is adapted from established literature procedures.[8]

Materials:

-

2,3-dichloro-5-(trifluoromethyl)pyridine (1.0 eq)

-

4-(dimethylamino)pyridine (DMAP) (1.05 eq)

-

Propionitrile (solvent)

-

Sodium cyanide (NaCN) (1.5 eq)

-

Deionized water

-

2M Hydrochloric acid (HCl)

-

Anhydrous magnesium sulfate or sodium sulfate

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, combine 2,3-dichloro-5-(trifluoromethyl)pyridine and 4-(dimethylamino)pyridine in propionitrile.

-

Initial Reflux: Heat the mixture to reflux and maintain agitation overnight.

-

Cyanation: Cool the reaction mixture to ambient temperature. In a separate vessel, prepare a solution of sodium cyanide in water and add it to the reaction flask.

-

Reaction: Stir the resulting mixture vigorously for approximately 5 hours at ambient temperature.

-

Workup: Dilute the reaction mixture with deionized water. Transfer the contents to a separatory funnel.

-

Extraction & Washing: The organic phase is separated. This phase is then washed sequentially with deionized water and 2M HCl to remove residual DMAP and other aqueous-soluble impurities.

-

Drying & Isolation: Dry the organic phase over anhydrous magnesium sulfate, filter, and concentrate the filtrate under reduced pressure to yield the crude product.

-

Purification (Optional): If necessary, the product can be further purified by vacuum distillation or column chromatography to yield the final product as a liquid.[6][8]

Applications in Research and Development

The trifluoromethylpyridine (TFMP) moiety is a privileged scaffold in medicinal and agricultural chemistry.[7][11] 3-Chloro-5-(trifluoromethyl)pyridine-2-carbonitrile serves as a critical starting point for introducing this group into more complex molecules.

-

Agrochemicals: This intermediate is a building block for a variety of pesticides, including herbicides and fungicides. The TFMP group often enhances the biological efficacy and metabolic stability of the final active ingredient.[1][2]

-

Pharmaceuticals: In drug discovery, this compound is used in the synthesis of potential therapeutic agents. The nitrile group can be hydrolyzed to a carboxylic acid[12], reduced to an amine, or used in cycloaddition reactions to form various heterocyclic systems, which are common in antiviral and anticancer drug candidates.[1]

Role as a Versatile Chemical Intermediate

The diagram below illustrates the synthetic utility of 3-Chloro-5-(trifluoromethyl)pyridine-2-carbonitrile, showcasing its transformation into other key functional groups and molecular scaffolds.

Caption: Synthetic pathways from the title compound.

Safety, Handling, and Storage

Due to its reactivity and potential toxicity, strict safety protocols must be followed when handling 3-Chloro-5-(trifluoromethyl)pyridine-2-carbonitrile.

Hazard Identification and GHS Classification

The compound is classified with the following hazards:

Recommended Safety and Handling Procedures

| Precaution Category | Recommended Action | Source(s) |

| Engineering Controls | Handle exclusively in a well-ventilated area, preferably within a chemical fume hood. | [13][14] |

| Personal Protective Equipment (PPE) | Wear chemical safety goggles, a lab coat, and chemical-resistant gloves (e.g., butyl rubber). Nitrile gloves may offer limited protection and should be checked for compatibility. | [13][14] |

| Handling | Avoid contact with skin, eyes, and clothing. Do not inhale vapors or dust. Keep away from heat, sparks, and open flames. Use non-sparking tools and take measures to prevent static discharge. | [6][15][16] |

| Storage | Store in a tightly closed container in a cool, dry, and well-ventilated area. Keep away from incompatible materials such as strong oxidizing agents, strong acids, and strong bases. | [13][14][16] |

First Aid and Emergency Response

| Exposure Route | First Aid Measure | Source(s) |

| Inhalation | Move the person to fresh air. If breathing is difficult, seek immediate medical attention. | [13] |

| Skin Contact | Immediately remove contaminated clothing. Wash the affected area with copious amounts of soap and water for at least 15 minutes. Seek medical attention if irritation persists. | [13][14] |

| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids. Seek immediate medical attention. | [14] |

| Ingestion | Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention. | [13] |

| Spills | For small spills, absorb with an inert, non-flammable material (e.g., sand, vermiculite). For large spills, evacuate the area and contact emergency services. Ensure adequate ventilation and wear appropriate PPE during cleanup. | [13][16] |

Conclusion

3-Chloro-5-(trifluoromethyl)pyridine-2-carbonitrile is a compound of significant strategic importance in the fields of chemical synthesis, drug discovery, and agrochemical development. Its well-defined synthesis routes and versatile reactivity provide a reliable platform for creating novel, high-value molecules. However, its hazardous properties necessitate careful and informed handling. This guide serves as a foundational resource for professionals, enabling them to leverage the synthetic potential of this intermediate while upholding the highest standards of laboratory safety.

References

- 3-Chloro-5-(Trifluoromethyl)Pyridine-2-Carbonitrile. Methylamine Supplier. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEi-3pvxbB-W-xlC-2rT1XSDzsBTMDO2tWY9mAZVMRUc1DOl5O-wEBslhpqq3ORvcPGP1D1x9Z6irisXbuG8yPxOxoCMimtd0PVl6d60PNWcST1ytP9ZQUsDP5OYKrVRrbb8oXbDELA3r4Y8dkj2DlPjKR_ibt9218xvcgpUB4aj5tvwuws60a_lDpqPvt2zob0s1rYYihFUD0Sy6Gia860kMXPffICO0YXKBg7lNHF]

- 3-Chloro-5-(trifluoromethyl)pyridine-2-carbonitrile. PubChem, National Center for Biotechnology Information. [URL: https://pubchem.ncbi.nlm.nih.gov/compound/1473374]

- 3-Chloro-5-(trifluoromethyl)pyridine-2-carbonitrile | 80194-70-3. Sigma-Aldrich. [URL: https://www.sigmaaldrich.com/US/en/product/chemscene/cs_ciah987ee991]

- Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. Journal of Pesticide Science, J-Stage. [URL: https://www.jstage.jst.go.jp/article/jpestics/45/2/45_115/_article]

- Applications of trifluoromethyl pyridine. Huimeng Bio-tech. [URL: https://www.huimengbio.com/news/applications-of-trifluoromethyl-pyridine-78892973.html]

- Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. PubMed Central, National Institutes of Health. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC7444747/]

- Trifluoromethylpyridine: Its chemistry and applications. Research Outreach. [URL: https://researchoutreach.

- (PDF) Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. ResearchGate. [URL: https://www.researchgate.net/publication/341147587_Synthesis_and_application_of_trifluoromethylpyridines_as_a_key_structural_motif_in_active_agrochemical_and_pharmaceutical_ingredients]

- 2-Cyano-3-chloro-5-(trifluoromethyl)-pyridine synthesis. ChemicalBook. [URL: https://www.chemicalbook.

- 3-Chloro-5-(trifluoromethyl)pyridine-2-carboxylic acid. PubChem, National Center for Biotechnology Information. [URL: https://pubchem.ncbi.nlm.nih.gov/compound/2821908]

- 3-Chloro-5-(trifluoromethyl)-2-pyridinecarbonitrile Safety Data Sheets. Echemi. [URL: https://www.echemi.com/sds/3-chloro-5-(trifluoromethyl)-2-pyridinecarbonitrile-cas-80194-70-3.html]

- 2-Cyano-3-chloro-5-(trifluoromethyl)-pyridine. ChemBK. [URL: https://www.chembk.com/en/chem/3-chloro-2-cyano-5-(trifluoromethyl)pyridine]

- 3-Chloro-5-(trifluoromethyl)pyridine-2-carbonitrile | 80194-70-3. Sigma-Aldrich (Leyan). [URL: https://www.sigmaaldrich.com/US/en/product/leyan/leyh9acf045c]

- Pyridine Hazard Assessment. Washington State University. [URL: https://ehs.wsu.edu/wp-content/uploads/sites/1322/2021/08/Pyridine.pdf]

- Pyridine SAFETY DATA SHEET. Sigma-Aldrich. [URL: https://www.sigmaaldrich.com/US/en/sds/sial/270970]

- Process for producing 3-chloro-5-trifluoromethylpyridines. Google Patents. [URL: https://patents.google.

- 3-chloro-2-cyano-5-trifluoromethyl pyridine preparation method. Google Patents. [URL: https://patents.google.

- Synthetic method of 2-cyano-3-chloro-5-trifluoromethylpyridine. Google Patents. [URL: https://patents.google.

- PYRIDINE FOR SYNTHESIS Safety Data Sheet. Loba Chemie. [URL: https://www.lobachemie.com/storage/app/uploads/public/656/47b/09c/65647b09c4883907779768.pdf]

- 2-Chloro-5-trifluoromethylpyridine(52334-81-3) 1H NMR spectrum. ChemicalBook. [URL: https://www.chemicalbook.com/spectrum/52334-81-3_1hnmr.htm]

- 12 Safety Precautions To Follow When Handling Pyridine. Post Apple Scientific. [URL: https://postapplescientific.com/blog/12-safety-precautions-to-follow-when-handling-pyridine/]

- Pyridine - SAFETY DATA SHEET. Penta Chemicals. [URL: https://pentachemicals.eu/wp-content/uploads/2024/01/Pyridine_ANG.pdf]

Sources

- 1. Applications of trifluoromethyl pyridine [huimengchem.cn]

- 2. Trifluoromethylpyridine: Its chemistry and applications [researchoutreach.org]

- 3. 3-Chloro-5-(Trifluoromethyl)Pyridine-2-Carbonitrile Manufacturer & Supplier China | CAS 69045-84-7 | High Purity Chemical for Research & Industry [nj-finechem.com]

- 4. 3-Chloro-5-(trifluoromethyl)pyridine-2-carbonitrile | C7H2ClF3N2 | CID 1473374 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 3-Chloro-5-(trifluoromethyl)pyridine-2-carbonitrile | 80194-70-3 [sigmaaldrich.com]

- 6. chembk.com [chembk.com]

- 7. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]

- 8. 2-Cyano-3-chloro-5-(trifluoromethyl)-pyridine synthesis - chemicalbook [chemicalbook.com]

- 9. CN106349159A - 3-chloro-2-cyano-5-trifluoromethyl pyridine preparation method - Google Patents [patents.google.com]

- 10. CN107286087B - Synthetic method of 2-cyano-3-chloro-5-trifluoromethylpyridine - Google Patents [patents.google.com]

- 11. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients [jstage.jst.go.jp]

- 12. 3-Chloro-5-(trifluoromethyl)pyridine-2-carboxylic acid | C7H3ClF3NO2 | CID 2821908 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 13. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]

- 14. 12 Safety Precautions To Follow When Handling Pyridine [postapplescientific.com]

- 15. lobachemie.com [lobachemie.com]

- 16. pentachemicals.eu [pentachemicals.eu]

3-Chloro-5-(trifluoromethyl)pyridine-2-carbonitrile synthesis pathway

An In-depth Technical Guide to the Synthesis of 3-Chloro-5-(trifluoromethyl)pyridine-2-carbonitrile

Foreword: The Strategic Importance of a Keystone Intermediate

In the landscape of modern agrochemical and pharmaceutical development, the strategic synthesis of highly functionalized heterocyclic compounds is paramount. Among these, 3-chloro-5-(trifluoromethyl)pyridine-2-carbonitrile stands out as a critical building block, underpinning the production of a new generation of potent active ingredients.[1][2][3] Its unique substitution pattern—a trifluoromethyl group for metabolic stability and lipophilicity, a chloro group for further functionalization, and a nitrile group as a versatile synthetic handle—makes it an invaluable intermediate. Notably, this molecule is a key precursor in the synthesis of the fungicide Fluopyram, highlighting its industrial relevance.[4]

This guide provides an in-depth exploration of the primary synthetic pathways to 3-chloro-5-(trifluoromethyl)pyridine-2-carbonitrile. Moving beyond a mere recitation of reaction schemes, we will dissect the underlying chemical principles, rationalize experimental choices, and present detailed, field-proven protocols. The content is tailored for researchers, process chemists, and drug development professionals who require a comprehensive and practical understanding of this vital synthesis.

Chapter 1: Retrosynthetic Analysis and Key Precursors

The journey to our target molecule begins with a robust and scalable supply of its immediate precursor, 2,3-dichloro-5-(trifluoromethyl)pyridine (2,3,5-DCTF). The synthesis of this key starting material is a significant industrial process in itself, typically originating from 3-picoline.

The Genesis of the Pyridine Core: From 3-Picoline to 2,3,5-DCTF

The industrial synthesis of 2,3,5-DCTF is a multi-step process involving high-temperature vapor-phase reactions.[5][6] The core concept is the sequential chlorination and fluorination of the methyl group of 3-picoline, followed by nuclear chlorination of the pyridine ring.

A common industrial approach involves the simultaneous vapor-phase chlorination and fluorination of 3-picoline over a transition metal-based catalyst.[5][6] This process is advantageous as it can lead to 2-chloro-5-(trifluoromethyl)pyridine (2,5-CTF) in a single step. Subsequent vapor-phase chlorination of 2,5-CTF yields the desired 2,3-dichloro-5-(trifluoromethyl)pyridine.[7][8]

Alternatively, a stepwise process can be employed. This involves the liquid-phase chlorination of 2-chloro-5-methylpyridine to form 2-chloro-5-(trichloromethyl)pyridine, followed by a halogen exchange (Halex) reaction with hydrogen fluoride (HF) to yield 2-chloro-5-(trifluoromethyl)pyridine.[9] Further chlorination then produces 2,3,5-DCTF.[5][6]

The choice between these routes is often dictated by factors such as catalyst technology, capital investment, and the desired product portfolio, as various chlorinated and trifluoromethylated pyridines can be produced by tuning the reaction conditions.[5][6]

Chapter 2: The Primary Synthetic Pathways to 3-Chloro-5-(trifluoromethyl)pyridine-2-carbonitrile

With a stable supply of 2,3-dichloro-5-(trifluoromethyl)pyridine, we can now explore the primary methodologies for introducing the 2-carbonitrile functionality. The core transformation is a nucleophilic aromatic substitution (SNAr), where the chlorine atom at the electron-deficient 2-position is displaced by a cyanide nucleophile.

Pathway 1: Direct Cyanation of 2,3-Dichloro-5-(trifluoromethyl)pyridine

This is the most direct and frequently cited method for the synthesis of the target molecule.[10] The reaction involves the treatment of 2,3-dichloro-5-(trifluoromethyl)pyridine with a cyanide salt in a suitable solvent system.

Mechanism and Rationale

The pyridine ring, particularly with electron-withdrawing groups like trifluoromethyl and chloro, is activated towards nucleophilic attack. The chlorine atom at the 2-position is more labile than the one at the 3-position due to the ortho-positioning to the ring nitrogen, which can stabilize the Meisenheimer-like intermediate formed during the SNAr reaction.

The reaction typically requires an activating agent or a phase-transfer catalyst to enhance the reactivity of the cyanide salt and facilitate the substitution. 4-(Dimethylamino)pyridine (DMAP) is often employed, which can act as a nucleophilic catalyst.[10][11]

Caption: Direct Cyanation of 2,3,5-DCTF.

Experimental Protocol: Direct Cyanation

Materials:

-

2,3-dichloro-5-(trifluoromethyl)pyridine (1.0 eq)

-

4-(dimethylamino)pyridine (DMAP) (1.05 eq)

-

Sodium Cyanide (NaCN) (1.5 eq)

-

Propionitrile

-

Water

-

2M Hydrochloric Acid

Procedure:

-

To a stirred solution of 2,3-dichloro-5-(trifluoromethyl)pyridine in propionitrile, add 4-(dimethylamino)pyridine.

-

Heat the mixture to reflux and maintain for 12-16 hours.

-

Cool the reaction mixture to ambient temperature.

-

Carefully add a solution of sodium cyanide in water to the reaction mixture.

-

Stir the biphasic mixture vigorously for 5-6 hours.

-

Dilute the reaction with additional water and separate the organic phase.

-

Wash the organic phase sequentially with water and 2M HCl.

-

Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

-

Purify the product by vacuum distillation to obtain 3-chloro-5-(trifluoromethyl)pyridine-2-carbonitrile as a liquid.[10]

Pathway 2: Two-Step Synthesis via a 2-Fluoro Intermediate

A patented alternative route involves an initial halogen exchange at the 2-position, converting the chloro group to a fluoro group, followed by cyanation.[12] This approach leverages the high reactivity of the fluoro group as a leaving group in SNAr reactions on electron-deficient aromatic rings.

Mechanism and Rationale

The first step is a nucleophilic substitution where a fluoride source displaces the chloride at the 2-position. The resulting 2-fluoro-3-chloro-5-(trifluoromethyl)pyridine is then subjected to cyanation. The exceptional ability of fluorine to stabilize the negative charge in the Meisenheimer intermediate through induction, despite its strong bond to carbon, makes it an excellent leaving group in this context. This often leads to cleaner reactions and higher yields. A phase-transfer catalyst, such as benzyltriethylammonium chloride, is typically used in the cyanation step to facilitate the transfer of the cyanide ion into the organic phase.[12]

Caption: Two-Step Synthesis via a Fluoro Intermediate.

Experimental Protocol: Two-Step Synthesis

Step 1: Synthesis of 2-Fluoro-3-chloro-5-(trifluoromethyl)pyridine

Materials:

-

2,3-dichloro-5-(trifluoromethyl)pyridine (1.0 eq)

-

Fluorinating agent (e.g., Potassium Fluoride)

-

Catalyst (e.g., a phase-transfer catalyst)

-

Solvent (e.g., N,N-Dimethylformamide)

Procedure:

-

Charge a reactor with 2,3-dichloro-5-(trifluoromethyl)pyridine, the fluorinating agent, catalyst, and solvent.

-

Heat the mixture to 120-160°C for 5-10 hours.[12]

-

Monitor the reaction by GC or LC-MS for the disappearance of the starting material.

-

Upon completion, cool the reaction mixture, filter to remove inorganic salts, and recover the solvent.

-

Purify the resulting 2-fluoro-3-chloro-5-(trifluoromethyl)pyridine by distillation.[12]

Step 2: Synthesis of 3-Chloro-5-(trifluoromethyl)pyridine-2-carbonitrile

Materials:

-

2-fluoro-3-chloro-5-(trifluoromethyl)pyridine (1.0 eq)

-

Sodium Cyanide (30% aqueous solution) (1.02 eq)

-

Benzyltriethylammonium chloride (phase-transfer catalyst) (0.07 eq)

-

Solvent (e.g., Dichloromethane)

Procedure:

-

In a suitable reactor, combine 2-fluoro-3-chloro-5-(trifluoromethyl)pyridine, dichloromethane, the aqueous sodium cyanide solution, and benzyltriethylammonium chloride.[12]

-

Raise the temperature to approximately 20°C and stir vigorously for 10 hours.

-

After the reaction is complete, separate the aqueous layer.

-

Recover the dichloromethane from the organic phase.

-

Collect the product fraction by vacuum distillation (e.g., at 110°C/15mmHg) to yield the pure 3-chloro-5-(trifluoromethyl)pyridine-2-carbonitrile.[12]

Alternative Considerations: The Sandmeyer Reaction

While not a primary industrial route for this specific molecule, the Sandmeyer reaction is a classic and powerful method for converting heteroaromatic amines into various functional groups, including nitriles.[13][14][15] Theoretically, one could envision a pathway starting from 2-amino-3-chloro-5-(trifluoromethyl)pyridine.

This route would involve the diazotization of the amino group with a nitrite source (e.g., sodium nitrite) in an acidic medium, followed by the introduction of a copper(I) cyanide catalyst to facilitate the substitution of the diazonium group with a nitrile.[14][16] However, the synthesis and handling of the requisite 2-amino precursor and the often harsh conditions of the Sandmeyer reaction make this a less direct and potentially lower-yielding approach compared to the SNAr methods from 2,3,5-DCTF.[17]

Chapter 3: Comparative Analysis and Process Optimization

The selection of a synthetic pathway on an industrial scale is a multi-faceted decision, balancing yield, purity, cost, safety, and environmental impact.

| Parameter | Pathway 1: Direct Cyanation | Pathway 2: Two-Step via Fluoro Intermediate |

| Starting Material | 2,3-Dichloro-5-(trifluoromethyl)pyridine | 2,3-Dichloro-5-(trifluoromethyl)pyridine |

| Number of Steps | 1 | 2 |

| Reported Yield | ~76%[10] | >90%[12] |

| Reported Purity | Good, requires purification | High (>99.5%)[12] |

| Key Reagents | DMAP, NaCN, Propionitrile | KF, Phase-transfer catalyst, NaCN |

| Process Complexity | Moderate | Higher (two distinct steps) |

| Safety Concerns | Use of cyanide salts, propionitrile solvent. | Use of fluoride and cyanide salts. |

Field Insights:

-

Yield and Purity: The two-step process, despite its additional step, is reported to provide significantly higher yields and purity.[12] This can reduce the downstream processing costs and improve the overall process economy.

-

Reagent and Solvent Selection: The direct cyanation method often uses nitrile solvents like propionitrile, which can be toxic.[11] Some patented variations aim to replace these with less toxic and easily recyclable solvents like dichloromethane.[11]

-

Catalyst System: The choice of catalyst is critical. While DMAP is effective, phase-transfer catalysts in the two-step process can offer high efficiency and easier separation.

-

Safety: Both pathways involve highly toxic cyanide salts, necessitating stringent safety protocols, including dedicated handling facilities and waste treatment procedures.

Conclusion: A Versatile Synthesis for a High-Value Intermediate

The synthesis of 3-chloro-5-(trifluoromethyl)pyridine-2-carbonitrile is a well-established process with multiple viable pathways. The direct cyanation of 2,3-dichloro-5-(trifluoromethyl)pyridine offers a straightforward approach, while the two-step method via a fluoro intermediate provides a route to higher purity and yield. The choice of the optimal pathway depends on a careful evaluation of economic, logistical, and safety factors. As the demand for advanced agrochemicals and pharmaceuticals continues to grow, the efficient and robust synthesis of this key building block will remain a cornerstone of chemical innovation.

References

-

Okamoto, S., et al. (2021). Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. Journal of Pesticide Science, 46(3), 318-330. [Link]

-

Okamoto, S., et al. (2021). Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. PubMed Central. [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. (2024, January 6). Exploring the Synthesis and Applications of Trifluoromethylpyridine Derivatives. [Link]

- Google Patents. (n.d.). CN107286087B - Synthetic method of 2-cyano-3-chloro-5-trifluoromethylpyridine.

-

ChemBK. (2024, April 9). 2-Cyano-3-chloro-5-(trifluoromethyl)-pyridine. Retrieved from [Link]

-

Li, Y., et al. (2019). Synthesis of Polysubstituted Trifluoromethylpyridines from Trifluoromethyl-α,β-ynones. The Journal of Organic Chemistry, 85(1), 474-484. [Link]

- Google Patents. (n.d.). US4650875A - Preparation of (trifluoromethyl)pyridines.

- Google Patents. (n.d.). CN112390748B - Preparation method of 2-cyano-3-fluoro-5-trifluoromethylpyridine.

-

da Silva, D., et al. (2010). The Sandmeyer Reaction on Some Selected Heterocyclic Ring Systems: Synthesis of Useful 2-Chloroheterocyclic-3-carbonitrile Intermediates. Synthesis, 2010(15), 2533-2538. [Link]

-

Barabe, F., et al. (2021). Deaminative chlorination of aminoheterocycles. Nature Communications, 12(1), 7277. [Link]

-

Wikipedia. (n.d.). Sandmeyer reaction. Retrieved from [Link]

-

Butt, T. T., et al. (2021). Recent trends in the chemistry of Sandmeyer reaction: a review. Journal of the Iranian Chemical Society, 18(11), 2825-2856. [Link]

- Google Patents. (n.d.). CN106349159A - 3-chloro-2-cyano-5-trifluoromethyl pyridine preparation method.

-

PubChem. (n.d.). 3-Chloro-5-(trifluoromethyl)pyridine-2-carbonitrile. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Sandmeyer Reaction. Retrieved from [Link]

-

Methylamine Supplier. (n.d.). 3-Chloro-5-(Trifluoromethyl)Pyridine-2-Carbonitrile. Retrieved from [Link]

- Google Patents. (n.d.). EP0078410A2 - Process for producing 3-chloro-5-trifluoromethylpyridines.

-

Research Outreach. (2023, November 8). Trifluoromethylpyridine: Its chemistry and applications. [Link]

- Google Patents. (n.d.). CN111138351A - Synthetic method of 2-aminomethyl-3-chloro-5-trifluoromethylpyridine acetate.

Sources

- 1. nbinno.com [nbinno.com]

- 2. chembk.com [chembk.com]

- 3. chemimpex.com [chemimpex.com]

- 4. CN111138351A - Synthetic method of 2-aminomethyl-3-chloro-5-trifluoromethylpyridine acetate - Google Patents [patents.google.com]

- 5. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients [jstage.jst.go.jp]

- 7. EP0078410A2 - Process for producing 3-chloro-5-trifluoromethylpyridines - Google Patents [patents.google.com]

- 8. Trifluoromethylpyridine: Its chemistry and applications [researchoutreach.org]

- 9. US4650875A - Preparation of (trifluoromethyl)pyridines - Google Patents [patents.google.com]

- 10. 2-Cyano-3-chloro-5-(trifluoromethyl)-pyridine synthesis - chemicalbook [chemicalbook.com]

- 11. CN106349159A - 3-chloro-2-cyano-5-trifluoromethyl pyridine preparation method - Google Patents [patents.google.com]

- 12. CN107286087B - Synthetic method of 2-cyano-3-chloro-5-trifluoromethylpyridine - Google Patents [patents.google.com]

- 13. researchgate.net [researchgate.net]

- 14. Sandmeyer reaction - Wikipedia [en.wikipedia.org]

- 15. Sandmeyer Reaction [organic-chemistry.org]

- 16. Recent trends in the chemistry of Sandmeyer reaction: a review - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Deaminative chlorination of aminoheterocycles - PMC [pmc.ncbi.nlm.nih.gov]

3-Chloro-5-(trifluoromethyl)pyridine-2-carbonitrile starting materials

An In-Depth Technical Guide to the Starting Materials and Synthesis of 3-Chloro-5-(trifluoromethyl)pyridine-2-carbonitrile

Introduction: The Strategic Importance of a Core Building Block

3-Chloro-5-(trifluoromethyl)pyridine-2-carbonitrile is a pivotal intermediate in the synthesis of numerous high-value molecules, particularly within the agrochemical and pharmaceutical sectors.[1][2] Its unique trifluoromethyl group imparts desirable properties such as enhanced metabolic stability, lipophilicity, and bioavailability to the final products.[3] The strategic placement of the chloro, cyano, and trifluoromethyl groups on the pyridine ring offers multiple reaction sites for further molecular elaboration, making it an indispensable building block for medicinal chemists and process development scientists.

This guide provides a detailed examination of the primary synthetic routes to 3-Chloro-5-(trifluoromethyl)pyridine-2-carbonitrile, focusing on the critical starting materials and the chemical logic that underpins the selection of specific reagents and reaction conditions.

Primary Synthetic Pathways: A Comparative Analysis

The industrial production and laboratory-scale synthesis of 3-Chloro-5-(trifluoromethyl)pyridine-2-carbonitrile predominantly rely on the functionalization of a pre-formed trifluoromethylpyridine core. The most prevalent and economically viable strategies begin with 2,3-dichloro-5-(trifluoromethyl)pyridine.

Route 1: Direct Nucleophilic Cyanation

The most direct approach involves a nucleophilic aromatic substitution (SNAr) reaction on 2,3-dichloro-5-(trifluoromethyl)pyridine. In this transformation, a cyanide anion selectively displaces the chlorine atom at the C-2 position of the pyridine ring.

Causality of Experimental Design:

The C-2 position is significantly more reactive toward nucleophilic attack than the C-3 position. This enhanced reactivity is a direct consequence of two key electronic factors:

-

Inductive Effect: The pyridine ring nitrogen is highly electronegative and exerts a strong electron-withdrawing effect, polarizing the C-2 position and making it more electrophilic.

-

Mesomeric Effect: The nitrogen atom can stabilize the negative charge of the Meisenheimer complex intermediate formed during the attack at C-2, lowering the activation energy for this pathway.

The powerful electron-withdrawing trifluoromethyl group at the C-5 position further activates the entire ring towards nucleophilic substitution.

A common challenge in this reaction is the poor solubility of inorganic cyanide salts (like NaCN) in the organic solvents required to dissolve the pyridine substrate. To overcome this, two main strategies are employed:

-

Use of a Co-catalyst/Activator: Reagents like 4-(dimethylamino)pyridine (DMAP) can be used to form a more reactive intermediate, facilitating the displacement.[4][5]

-

Phase-Transfer Catalysis: A phase-transfer catalyst (PTC), such as benzyltriethylammonium chloride, is used to transport the cyanide anions from the aqueous or solid phase into the organic phase where the reaction occurs.[5]

Experimental Protocol: Direct Cyanation with DMAP Activation

This protocol is adapted from a procedure described in the chemical literature.[4]

-

Reaction Setup: To a round-bottom flask equipped with a reflux condenser and magnetic stirrer, add 2,3-dichloro-5-(trifluoromethyl)pyridine (40.5 mmol), 4-(dimethylamino)pyridine (DMAP) (42.6 mmol), and propionitrile (65 mL).

-

Activation: Heat the mixture to reflux and stir overnight. This step forms a reactive pyridinium salt intermediate.

-

Cyanation: Cool the mixture to ambient temperature. In a separate vessel, prepare a solution of sodium cyanide (61.2 mmol) in water (11 mL) and add it to the reaction mixture.

-

Reaction: Stir the biphasic mixture vigorously for 5 hours at ambient temperature.

-

Workup: Dilute the reaction with water (25 mL). Separate the organic phase and wash it sequentially with water and 2M HCl.

-

Isolation: Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product, 3-chloro-5-(trifluoromethyl)picolinonitrile.

Caption: Halogen exchange followed by cyanation.

Core Starting Material: Synthesis of 2,3-dichloro-5-(trifluoromethyl)pyridine

The commercial viability of the final product is heavily dependent on the efficient synthesis of the key starting material, 2,3-dichloro-5-(trifluoromethyl)pyridine. This intermediate is typically prepared from more fundamental precursors like 3-picoline or 2-chloro-5-(trifluoromethyl)pyridine.

Route A: From 3-Picoline

A multi-step synthesis starting from 3-picoline (3-methylpyridine) is a common industrial route. This process involves the sequential chlorination of the methyl group, fluorination to form the trifluoromethyl group, and finally, chlorination of the pyridine ring. [6]A key intermediate in this pathway is 2,3-dichloro-5-(trichloromethyl)pyridine. [7] Route B: From 2-chloro-5-(trifluoromethyl)pyridine

A more direct method is the vapor-phase chlorination of 2-chloro-5-(trifluoromethyl)pyridine. [8][9]This reaction is typically carried out at high temperatures (150-350°C) in the presence of a catalyst, such as activated carbon or a metal chloride (e.g., FeCl₃). [8][9]The selectivity for the desired 2,3-dichloro isomer can be controlled by adjusting the reaction temperature and catalyst. [8]

Diagram: Synthesis of the Key Precursor

Caption: Pathway from 3-picoline to the key precursor.

Alternative Synthetic Strategies: The Sandmeyer Reaction

While less common for large-scale production, the Sandmeyer reaction offers a classic and powerful alternative for synthesizing aryl nitriles from aryl amines. [3][10]This method would begin with 2-amino-3-chloro-5-(trifluoromethyl)pyridine.

Mechanism Overview:

-

Diazotization: The primary aromatic amine is treated with nitrous acid (generated in situ from NaNO₂ and a strong acid) at low temperatures (0-5°C) to form a diazonium salt. [11]2. Cyanide Displacement: The resulting diazonium salt is then treated with a copper(I) cyanide (CuCN) solution. A single-electron transfer from the copper(I) to the diazonium salt initiates the reaction, leading to the formation of an aryl radical, nitrogen gas, and copper(II). The aryl radical then reacts with the cyanide to form the final product. [10] This route's primary value lies in its utility for creating substitution patterns that are not easily accessible through other means. [12]

Data Summary: Comparison of Synthetic Routes

| Route | Key Starting Material | Key Reagents | Advantages | Disadvantages | Yield | Reference |

| Direct Cyanation | 2,3-dichloro-5-(trifluoromethyl)pyridine | NaCN, DMAP | Fewer steps | Requires activator, potentially biphasic | ~76% | [4] |

| Halex-Cyanation | 2,3-dichloro-5-(trifluoromethyl)pyridine | KF, NaCN, PTC | Milder conditions for cyanation, high purity | Additional fluorination step | >90% | [5] |

| Sandmeyer Reaction | 2-amino-3-chloro-5-(trifluoromethyl)pyridine | NaNO₂, HCl, CuCN | Versatile for diverse analogs | Requires low temperatures, handling of diazonium salts | Variable | [3][13] |

Conclusion

The synthesis of 3-Chloro-5-(trifluoromethyl)pyridine-2-carbonitrile is a well-established process with several viable routes. The choice of a specific pathway is often dictated by factors such as the availability and cost of the core starting materials, desired scale of production, and required purity of the final product. The most industrially prevalent methods leverage the selective cyanation of 2,3-dichloro-5-(trifluoromethyl)pyridine, a key intermediate whose own synthesis from commodity chemicals like 3-picoline has been extensively optimized. Understanding the chemical principles behind each transformation allows researchers and drug development professionals to make informed decisions in the strategic synthesis of complex, high-value molecules.

References

- CN107286087B - Synthetic method of 2-cyano-3-chloro-5-trifluoromethylpyridine.

-

2-Cyano-3-chloro-5-(trifluoromethyl)-pyridine . ChemBK. [Link]

- CN112390748B - Preparation method of 2-cyano-3-fluoro-5-trifluoromethylpyridine.

- CN106349159A - 3-chloro-2-cyano-5-trifluoromethyl pyridine preparation method.

-

Sandmeyer reaction . Wikipedia. [Link]

-

CONVENIENT ROUTES TO TRIFLUOROMETHYL-SUBSTITUTED PYRIDYL-ISOTHIOCYANATES AND ISOCYANATES STARTING FROM 2,3-DICHLORO-5-TRIFLUORO . Revue Roumaine de Chimie. [Link]

-

Sandmeyer Reaction Mechanism . BYJU'S. [Link]

-

Recent trends in the chemistry of Sandmeyer reaction: a review . PMC - NIH. [Link]

-

Preparation of 3-Chloro-2-Cyano-5-(Trifluoromethyl)Pyridine . PrepChem.com. [Link]

-

3-Chloro-5-(trifluoromethyl)pyridine-2-carbonitrile | C7H2ClF3N2 | CID 1473374 . PubChem. [Link]

-

Sandmeyer Reaction . Organic Chemistry Portal. [Link]

-

3-Chloro-5-(Trifluoromethyl)Pyridine-2-Carbonitrile . Methylamine Supplier. [Link]

- EP0078410A2 - Process for producing 3-chloro-5-trifluoromethylpyridines.

-

Review of Synthesis of 2,3-Dichloro-5-Trifluoromethyl Pyridine . ALFA CHEMICAL. [Link]

-

Simple Synthesis of 2,3-Dichloro-5-(trifluoromethyl)pyridine . Scribd. [Link]

-

Reactions of Diazonium Salts: Sandmeyer and Related Reactions . Master Organic Chemistry. [Link]

- WO2014198278A1 - A method for producing 2,3-dichloro-5-(trichloromethyl)pyridine.

-

Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients . PubMed Central. [Link]

Sources

- 1. chembk.com [chembk.com]

- 2. chemimpex.com [chemimpex.com]

- 3. Sandmeyer reaction - Wikipedia [en.wikipedia.org]

- 4. 2-Cyano-3-chloro-5-(trifluoromethyl)-pyridine synthesis - chemicalbook [chemicalbook.com]

- 5. CN107286087B - Synthetic method of 2-cyano-3-chloro-5-trifluoromethylpyridine - Google Patents [patents.google.com]

- 6. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]

- 7. WO2014198278A1 - A method for producing 2,3-dichloro-5-(trichloromethyl)pyridine - Google Patents [patents.google.com]

- 8. EP0078410A2 - Process for producing 3-chloro-5-trifluoromethylpyridines - Google Patents [patents.google.com]

- 9. alfa-chemical.com [alfa-chemical.com]

- 10. byjus.com [byjus.com]

- 11. masterorganicchemistry.com [masterorganicchemistry.com]

- 12. Sandmeyer Reaction [organic-chemistry.org]

- 13. Recent trends in the chemistry of Sandmeyer reaction: a review - PMC [pmc.ncbi.nlm.nih.gov]

3-Chloro-5-(trifluoromethyl)pyridine-2-carbonitrile IUPAC name

An In-Depth Technical Guide to 3-Chloro-5-(trifluoromethyl)pyridine-2-carbonitrile

Introduction and Strategic Importance

3-Chloro-5-(trifluoromethyl)pyridine-2-carbonitrile is a highly functionalized heterocyclic compound of significant interest in the fields of medicinal chemistry and agrochemical research. Its formal IUPAC name is 3-chloro-5-(trifluoromethyl)pyridine-2-carbonitrile, though it is also commonly referred to as 3-chloro-5-(trifluoromethyl)-2-pyridinecarbonitrile.[1][2] The molecule incorporates three key features onto a pyridine scaffold: a chloro group, a cyano (nitrile) group, and a trifluoromethyl (CF3) group. This unique combination of functional groups makes it a versatile and valuable building block for the synthesis of more complex, biologically active molecules.[3]

The strategic importance of this compound lies in the synergistic properties of its substituents. The trifluoromethyl group is a crucial pharmacophore in modern drug design, known for enhancing metabolic stability, increasing lipophilicity, and improving binding affinity to biological targets. The pyridine ring serves as a core structure found in numerous pharmaceuticals and natural products. The chloro and cyano groups provide reactive handles for further chemical modification, allowing for the construction of diverse molecular libraries. Notably, this compound is a key intermediate in the synthesis of fungicides and other crop-protection products.[4][5]

Physicochemical and Spectroscopic Profile

Understanding the fundamental physical and chemical properties of 3-Chloro-5-(trifluoromethyl)pyridine-2-carbonitrile is essential for its effective use in research and development.

| Property | Value | Source |

| IUPAC Name | 3-chloro-5-(trifluoromethyl)pyridine-2-carbonitrile | PubChem[2] |

| Synonyms | 3-chloro-5-(trifluoromethyl)picolinonitrile | Echemi[6] |

| CAS Number | 80194-70-3 | Sigma-Aldrich[1] |

| Molecular Formula | C₇H₂ClF₃N₂ | PubChem[2] |

| Molecular Weight | 206.55 g/mol | PubChem[2] |

| Appearance | Liquid or Solid | Sigma-Aldrich, Methylamine Supplier[1][7] |

| Boiling Point | 250.4 °C at 760 mmHg | Sigma-Aldrich |

| Density | ~1.51 g/cm³ (Predicted) | ChemBK[3] |

| Flash Point | 105.2 °C | ChemBK[3] |

Spectroscopic analysis is critical for structure confirmation. For 3-Chloro-5-(trifluoromethyl)pyridine-2-carbonitrile, one would expect ¹H NMR spectroscopy to show two distinct aromatic protons. ¹³C NMR would reveal seven distinct carbon signals, including the characteristic nitrile carbon and the carbon of the CF₃ group (typically showing a quartet due to C-F coupling). ¹⁹F NMR is particularly informative, displaying a singlet for the CF₃ group. Infrared (IR) spectroscopy would prominently feature a sharp absorption band characteristic of the nitrile (C≡N) stretch.

Synthesis and Mechanistic Rationale

The synthesis of substituted pyridines, particularly those with electron-withdrawing groups, requires carefully designed strategies. The preparation of 3-Chloro-5-(trifluoromethyl)pyridine-2-carbonitrile is often achieved through nucleophilic substitution on a pre-functionalized pyridine ring.

One common and effective method involves the cyanation of 2,3-dichloro-5-(trifluoromethyl)pyridine.[8] This precursor is itself synthesized through multi-step processes, often starting from picoline derivatives, which undergo high-temperature chlorination and fluorination reactions.[4]

Experimental Protocol: Synthesis from 2,3-dichloro-5-(trifluoromethyl)pyridine

This protocol is based on a reported procedure for the selective displacement of the chlorine atom at the 2-position.[8] The chlorine at the 2-position is more activated towards nucleophilic attack than the one at the 3-position due to the electron-withdrawing effect of the adjacent nitrogen atom in the pyridine ring.

Step 1: Reaction Setup

-

To a reaction vessel containing propionitrile (65 mL), add 2,3-dichloro-5-(trifluoromethyl)pyridine (5.65 mL, 40.5 mmol).

-

Add 4-(dimethylamino)pyridine (DMAP) (5.20 g, 42.6 mmol).

Causality: Propionitrile serves as a suitable polar aprotic solvent. DMAP acts as a nucleophilic catalyst. It initially displaces the more reactive chlorine at the 2-position to form a pyridinium salt intermediate. This intermediate is highly reactive and is more easily displaced by the cyanide nucleophile than the original chloro group.

Step 2: Initial Reaction

-

Heat the mixture to reflux and maintain agitation overnight.

Causality: The elevated temperature provides the necessary activation energy for the formation of the DMAP-pyridinium intermediate. Overnight stirring ensures the reaction proceeds to completion.

Step 3: Cyanation

-

Cool the reaction mixture to ambient temperature.

-

Prepare a solution of sodium cyanide (NaCN) (3.00 g, 61.2 mmol) in water (11 mL) and add it to the reaction mixture.

-

Stir the resulting biphasic mixture vigorously for 5 hours.

Causality: The cyanide ion (CN⁻) is the nucleophile that displaces the activated DMAP group to form the desired 2-carbonitrile product. Vigorous stirring is essential to facilitate the reaction between the organic-soluble intermediate and the water-soluble cyanide salt.

Step 4: Workup and Purification

-

Dilute the reaction with water (25 mL).

-

Separate the organic phase.

-

Wash the organic phase sequentially with water and 2M HCl. The acid wash removes any remaining DMAP.

-

Dry the organic phase over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄) and evaporate the solvent under reduced pressure to yield the crude product.

Causality: The aqueous workup removes water-soluble salts and byproducts. The final evaporation of the solvent isolates the product, which can be further purified by distillation or chromatography if necessary. The reported yield for this procedure is approximately 75.7%.[8]

Caption: Synthesis workflow for 3-Chloro-5-(trifluoromethyl)pyridine-2-carbonitrile.

Chemical Reactivity and Derivatization

The synthetic utility of 3-Chloro-5-(trifluoromethyl)pyridine-2-carbonitrile stems from the distinct reactivity of its functional groups.

-

The Cyano Group: The nitrile is a versatile functional group that can undergo several important transformations.

-

Reduction: The nitrile can be reduced to a primary amine (aminomethyl group) via catalytic hydrogenation (e.g., using Raney Nickel) or chemical reducing agents.[5] This transformation is crucial for introducing a basic side chain, often used to improve solubility or interact with biological targets.

-

Hydrolysis: Under acidic or basic conditions, the nitrile can be hydrolyzed to a carboxylic acid, yielding 3-chloro-5-(trifluoromethyl)pyridine-2-carboxylic acid.[9] This carboxylic acid is itself a valuable intermediate for forming amides, esters, and other derivatives.

-

-